

CN128 Hydrochloride for β-Thalassemia Research: A Technical Guide

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Compound of Interest		
Compound Name:	CN128 hydrochloride	
Cat. No.:	B2661524	Get Quote

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Introduction

β-thalassemia is a hereditary blood disorder characterized by reduced or absent synthesis of the β-globin chains of hemoglobin, leading to ineffective erythropoiesis, chronic anemia, and compensatory mechanisms that result in severe iron overload. This iron overload is a major cause of morbidity and mortality, necessitating lifelong iron chelation therapy. Existing iron chelators, such as deferoxamine, deferiprone, and deferasirox, are associated with limitations including lack of oral activity, suboptimal efficacy, and significant side effects.[1][2] CN128 hydrochloride, a novel, orally active hydroxypyridinone iron chelator, has been developed to address these limitations and is currently under clinical investigation for the treatment of iron overload in β-thalassemia patients.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical research on CN128, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

CN128 is a bidentate hydroxypyridinone (HOPO) iron chelator.[2] Its design represents a targeted effort to improve upon the pharmacokinetic profile of deferiprone, a first-generation oral iron chelator. The primary limitations of deferiprone include its rapid metabolism via glucuronidation, which forms a non-chelating metabolite and leads to lower efficacy.[1][2] CN128 was engineered by introducing a "sacrificial site for glucuronidation," a chemical modification intended to reduce the rate of its metabolic inactivation.[1][2] Furthermore, CN128

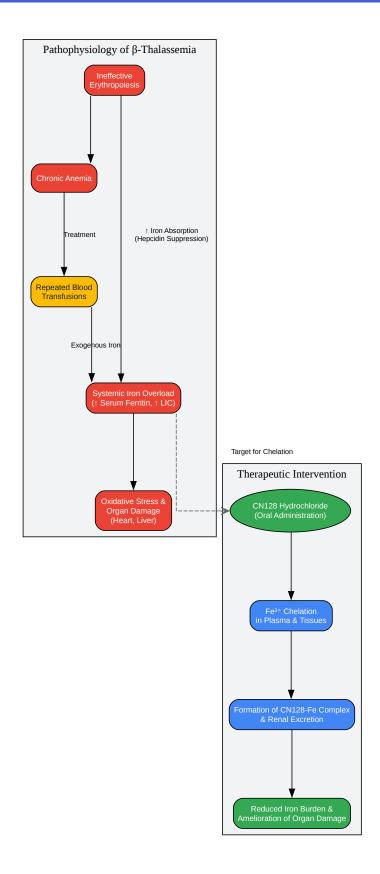


possesses a more lipophilic character, as indicated by its log P value, and demonstrates superior iron scavenging ability compared to deferiprone, while maintaining a similar high affinity and selectivity for Fe(III).[1][2][3]

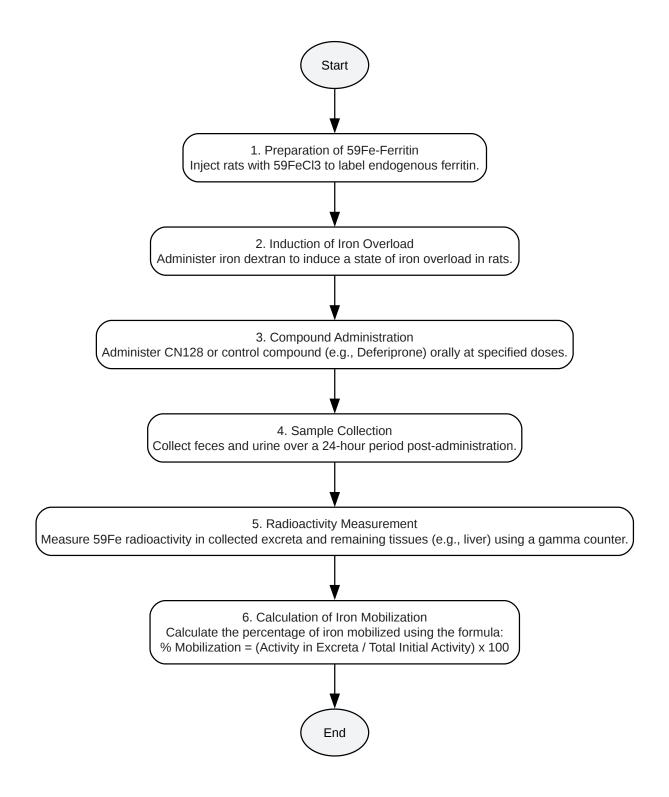
The fundamental mechanism of CN128 involves the formation of a stable, neutral 3:1 complex with ferric iron (Fe $^{3+}$) at physiological pH. This complex can then be readily excreted from the body, thereby reducing the total body iron burden. By chelating excess iron, CN128 aims to mitigate the downstream pathological effects of iron overload in β -thalassemia, which include oxidative stress, organ damage (particularly to the heart and liver), and endocrine dysfunction.

Signaling Pathway of Iron Overload and CN128 Intervention in β -Thalassemia

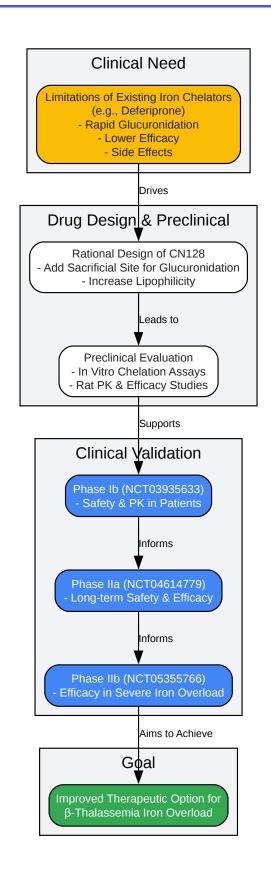












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